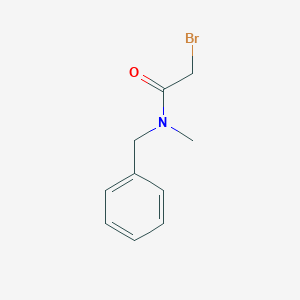

N-Benzyl-2-bromo-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-bromo-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBVVIAYYYFAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30994105 | |

| Record name | N-Benzyl-2-bromo-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30994105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73391-96-5 | |

| Record name | N-Benzyl-2-bromo-N-methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073391965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-bromo-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30994105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzyl-2-bromo-N-methylacetamide chemical properties

An In-Depth Technical Guide to N-Benzyl-2-bromo-N-methylacetamide: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. As an α-haloacetamide, it possesses a highly reactive electrophilic center, making it a versatile reagent for the alkylation of various nucleophiles. The presence of the N-benzyl-N-methylamide moiety provides a structural scaffold that can be tailored for specific molecular interactions, rendering it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its spectroscopic profile, reactivity, and potential applications for professionals in research and drug development.

Core Physicochemical Properties

This compound is commercially available from various suppliers, typically with purities ranging from 95% to 97%.[1][2] It is most commonly described as a liquid or oil at room temperature.[3] Key identifying and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 73391-96-5 | [1][2][4][5] |

| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |

| Molecular Weight | 242.12 g/mol | [1][5] |

| IUPAC Name | This compound | [1] |

| Physical Form | Liquid / Oil | [3] |

| Purity | 95-97% | [1][2] |

| SMILES | CN(CC1=CC=CC=C1)C(=O)CBr | [1][6] |

| InChIKey | XIBVVIAYYYFAAI-UHFFFAOYSA-N | [3] |

| Storage Conditions | Inert atmosphere, Room Temperature | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a robust two-step process. This approach involves the initial formation of the secondary amine precursor, N-benzyl-N-methylamine, followed by its acylation with a suitable bromoacetylating agent.

Step 1: Synthesis of N-Benzyl-N-methylamine

The precursor amine can be synthesized via several routes, with reductive amination being one of the most efficient. This involves the reaction of benzaldehyde with methylamine to form an intermediate imine, which is then reduced to the target secondary amine.

Step 2: Acylation of N-Benzyl-N-methylamine

The core of the synthesis is the N-acylation of the secondary amine with bromoacetyl bromide or bromoacetyl chloride. This is a classic nucleophilic acyl substitution reaction.

Causality Behind Experimental Choices:

-

Reagent Choice: Bromoacetyl bromide or chloride are used because acyl halides are highly reactive electrophiles, ensuring efficient acylation of the secondary amine.[7]

-

Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial. Its role is to neutralize the hydrobromic acid (HBr) or hydrochloric acid (HCl) generated during the reaction.[8][9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the reactants without participating in the reaction.

-

Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity of the acylation reaction and minimize potential side reactions.

Experimental Protocol: Synthesis of this compound

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-benzyl-N-methylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

-

Addition of Acyl Halide: Add a solution of bromoacetyl bromide (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution over 30 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a clear oil.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Based on its molecular structure, the following spectral characteristics are expected.

-

¹H NMR Spectroscopy: The proton NMR spectrum should display distinct signals corresponding to the different proton environments:

-

A singlet for the N-methyl protons (~2.9-3.1 ppm).

-

A singlet for the methylene protons of the bromoacetyl group (~3.8-4.0 ppm).

-

A singlet for the N-benzyl methylene protons (~4.5-4.7 ppm).

-

A multiplet in the aromatic region for the five phenyl protons (~7.2-7.4 ppm).

-

Note: Due to restricted rotation around the amide C-N bond, some peaks may appear broadened or as two distinct sets of signals for cis/trans rotamers.[10]

-

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for:

-

The N-methyl carbon (~35 ppm).

-

The bromo-substituted methylene carbon (~28 ppm).

-

The N-benzyl methylene carbon (~52 ppm).

-

Aromatic carbons (~127-137 ppm).

-

The carbonyl carbon, which is significantly deshielded (~168 ppm).[11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information:

-

A strong, sharp absorption band for the amide carbonyl (C=O) stretch, expected in the range of 1650-1680 cm⁻¹.[11]

-

C-H stretching bands for the aromatic and aliphatic groups just above and below 3000 cm⁻¹.

-

C-N stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine. There will be two peaks of nearly equal intensity at m/z 241 and 243, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[12]

-

Common fragmentation patterns would include the loss of a bromine radical (M-Br) and cleavage of the benzyl group, leading to a prominent peak at m/z 91 (the benzyl cation).

-

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the bromoacetyl moiety, which functions as a potent electrophile.

-

Primary Reactive Site: The carbon atom bonded to the bromine (the α-carbon) is highly electrophilic. This is due to the strong electron-withdrawing inductive effect of both the adjacent bromine atom and the carbonyl group.

-

Alkylation Reactions: This compound is an excellent alkylating agent for a wide range of nucleophiles, including amines, thiols, and carboxylates, via an Sₙ2 mechanism. This reactivity is frequently exploited in bioconjugation and the synthesis of heterocyclic compounds. For example, reaction with a primary amine would lead to the formation of a secondary amine, and reaction with a thiol would yield a thioether.

-

Amide Stability: The amide bond itself is relatively stable and resistant to hydrolysis under neutral conditions, a feature that contributes to its utility as a stable structural linker in more complex molecules.

Reactivity Profile Diagram

Sources

- 1. This compound 95% | CAS: 73391-96-5 | AChemBlock [achemblock.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound | 73391-96-5 [sigmaaldrich.com]

- 4. 73391-96-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - CAS:73391-96-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. PubChemLite - this compound (C10H12BrNO) [pubchemlite.lcsb.uni.lu]

- 7. m.youtube.com [m.youtube.com]

- 8. acylation of amines [entrancechemistry.blogspot.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. scielo.br [scielo.br]

- 11. youtube.com [youtube.com]

- 12. lehigh.edu [lehigh.edu]

An In-Depth Technical Guide to N-Benzyl-2-bromo-N-methylacetamide (CAS: 73391-96-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Benzyl-2-bromo-N-methylacetamide is a tertiary amide featuring a reactive α-bromo substituent and an N-benzyl group. This unique combination of functional groups makes it a valuable reagent in synthetic organic chemistry. The α-bromo moiety serves as a potent electrophilic site for alkylation reactions, while the N-benzyl group is a common structural motif in medicinal chemistry, known to enhance lipophilicity and participate in crucial biomolecular interactions like cation-π stacking.[1][2][3] This guide provides a comprehensive overview of its core molecular properties, a detailed and reasoned synthesis protocol, its reactivity profile, potential applications in research, and essential safety and handling procedures.

Core Molecular Profile

The fundamental properties of this compound are summarized below, providing the foundational data required for experimental design and characterization.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂BrNO | [4][5][6] |

| Molecular Weight | 242.11 g/mol | [7][8] |

| CAS Number | 73391-96-5 | [4][5][6] |

| IUPAC Name | This compound | [6] |

| Physical Form | Liquid | [5] |

| Storage | Inert atmosphere, Room Temperature | [4][5] |

Synthesis and Purification

The synthesis of this compound is most logically achieved via the nucleophilic acyl substitution of a reactive bromoacetyl halide with N-benzyl-N-methylamine. This approach is a standard and efficient method for forming N-substituted acetamides.[9][10]

Mechanistic Rationale and Workflow

The reaction proceeds through the nucleophilic attack of the secondary amine (N-benzyl-N-methylamine) on the electrophilic carbonyl carbon of a bromoacetyl halide, such as bromoacetyl chloride or bromide. The reaction generates a hydrohalic acid (HBr or HCl) as a byproduct, which would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical to act as a scavenger for this acid, ensuring the reaction proceeds to completion. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the reactive acyl halide.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of α-haloamides.[11] All operations should be performed in a certified chemical fume hood.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add N-benzyl-N-methylamine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approx. 0.5 M.

-

Addition of Base: Add triethylamine (1.1 eq.) to the solution. Cool the flask to 0°C using an ice-water bath.

-

Causality: Cooling the reaction mixture is essential to control the exothermic nature of the acylation and to minimize potential side reactions.

-

-

Acyl Halide Addition: Dissolve bromoacetyl bromide or chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl halide solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Self-Validation: The reaction can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase), observing the consumption of the starting amine.

-

-

Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Causality: Each washing step is designed to remove specific impurities, leading to a cleaner crude product and simplifying the final purification.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford this compound as a liquid.

Chemical Reactivity and Applications

Reactivity Profile

The primary site of reactivity in this compound is the α-carbon, which is highly electrophilic due to two key factors:

-

Inductive Effect: The adjacent carbonyl group withdraws electron density from the α-carbon.

-

Leaving Group Ability: The bromide ion is an excellent leaving group.

This electronic configuration makes the molecule a potent alkylating agent, readily undergoing Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and carboxylates.[12][13] This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecular architectures.

Caption: General reactivity of this compound with nucleophiles.

Applications in Research and Drug Discovery

While specific, large-scale applications of this exact molecule are not widely documented, its structural motifs suggest significant potential in several research areas:

-

Chemical Biology: As an alkylating agent, it can be used as a chemical probe to covalently modify nucleophilic residues (such as cysteine or histidine) in proteins, aiding in the study of protein function and active site mapping.[14]

-

Medicinal Chemistry: The N-benzyl group is a "privileged" scaffold in drug discovery, known to impart favorable pharmacokinetic properties and engage in key interactions with biological targets.[2][3][15] This compound serves as a versatile precursor for synthesizing libraries of novel compounds for screening against various therapeutic targets. For instance, reaction with different nucleophiles can rapidly generate a diverse set of molecules for structure-activity relationship (SAR) studies.

-

Synthetic Intermediate: It is an ideal starting material for building more complex molecules, particularly heterocyclic compounds, which are prevalent in pharmaceuticals.[12][13]

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons (C₆H₅) | δ 7.2-7.4 ppm (m, 5H) | Standard region for monosubstituted benzene ring. |

| Benzyl Methylene (CH₂) | δ ~4.6 ppm (s, 2H) | Methylene protons adjacent to the nitrogen and aromatic ring. | |

| Bromo Methylene (CH₂) | δ ~3.9 ppm (s, 2H) | Methylene protons α to the carbonyl and bromine. | |

| N-Methyl (CH₃) | δ ~3.0 ppm (s, 3H) | Methyl group attached to the amide nitrogen. | |

| ¹³C NMR | Carbonyl (C=O) | δ ~168 ppm | Typical chemical shift for an amide carbonyl carbon. |

| Aromatic Carbons | δ 127-136 ppm | Range for carbons in the benzyl group. | |

| Benzyl Methylene (CH₂) | δ ~53 ppm | Methylene carbon adjacent to the nitrogen. | |

| Bromo Methylene (CH₂) | δ ~28 ppm | α-carbon, shifted downfield by the bromine atom. | |

| N-Methyl (CH₃) | δ ~36 ppm | Methyl carbon attached to the nitrogen. | |

| FT-IR | Amide C=O Stretch | 1650-1680 cm⁻¹ | Strong, characteristic absorption for a tertiary amide carbonyl. |

| C-N Stretch | 1200-1300 cm⁻¹ | Amide C-N bond vibration. | |

| C-Br Stretch | 500-600 cm⁻¹ | Characteristic absorption for an alkyl bromide. |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[5][8]

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statements |

| Danger | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. |

Handling Procedures

-

Engineering Controls: All handling of this compound, especially when open to the atmosphere, must be conducted in a certified chemical fume hood to prevent inhalation.[19][20]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical safety goggles, and nitrile gloves. If there is a risk of splashing, a face shield should also be worn.[21][22]

-

Handling: Avoid all direct contact with skin and eyes. Do not ingest or inhale. As a potent alkylating agent, it should be treated as potentially mutagenic.[14]

Storage and Disposal

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[4][5]

-

Disposal: Dispose of waste material in accordance with all local, regional, and national regulations for hazardous chemical waste. Do not dispose of it down the drain.

Conclusion

This compound is a highly functionalized and reactive molecule with considerable utility for researchers in synthetic chemistry and drug development. Its identity is defined by a molecular formula of C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol .[4][7] Understanding its synthesis via nucleophilic acyl substitution, its reactivity as a potent alkylating agent, and its stringent safety requirements are paramount for its effective and safe use in the laboratory. The presence of both a reactive electrophilic center and a medicinally relevant N-benzyl group ensures its place as a valuable and versatile chemical building block for creating novel and complex molecular entities.

References

- Lead Sciences. This compound. [URL: https://www.leadsciences.com/n-benzyl-2-bromo-n-methylacetamide-cas-73391-96-5-bld-bd00935679.html]

- ResearchGate. The N‐benzyl piperidine (N‐BP) moiety in drug discovery. [URL: https://www.researchgate.net/publication/381489721_The_N-benzyl_piperidine_N-BP_moiety_in_drug_discovery]

- BenchChem. The N-Benzylpiperidine Core: A Cornerstone in Modern Drug Discovery. [URL: https://www.benchchem.com/appnote/the-n-benzylpiperidine-core-a-cornerstone-in-modern-drug-discovery]

- Sigma-Aldrich. This compound | 73391-96-5. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9614fed6]

- PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/38924676/]

- BenchChem. Application Notes and Protocols for the NMR Spectroscopic Analysis of N-benzyl-N-methyl-1-phenylpropan-2-amine. [URL: https://www.benchchem.com/appnote/nmr-spectroscopic-analysis-of-n-benzyl-n-methyl-1-phenylpropan-2-amine]

- ResearchGate. N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF. [URL: https://www.researchgate.net/publication/381489721_The_N-benzyl_piperidine_N-BP_moiety_in_drug_discovery]

- Advanced ChemBlocks. This compound. [URL: https://www.achemblock.com/N-benzyl-2-bromo-N-methylacetamide-cas-73391-96-5.html]

- Sunway Pharm Ltd. This compound - CAS:73391-96-5. [URL: https://www.3wpharm.com/product/show/CB71581.html]

- BLD Pharm. 73391-96-5|this compound. [URL: https://www.bldpharm.com/products/73391-96-5.html]

- PubMed. The Fascinating Chemistry of α-Haloamides. [URL: https://pubmed.ncbi.nlm.nih.gov/32025460/]

- Journal of the American Chemical Society. α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b08800]

- Organic Syntheses. Acetamide, N-bromo-. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0104]

- BenchChem. The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. [URL: https://www.benchchem.com/appnote/the-role-of-n-benzyl-d-serine-in-drug-discovery-synthesis]

- PrepChem.com. Synthesis of N,N-diallyl-α-bromoacetamide. [URL: https://www.prepchem.com/synthesis-of-n-n-diallyl-alpha-bromoacetamide]

- BenchChem. Confirming the Structure of N-benzyl-3-nitrothiophen-2-amine: A Comparative Spectroscopic Analysis. [URL: https://www.benchchem.

- BenchChem. Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives. [URL: https://www.benchchem.

- Sigma-Aldrich. This compound | 73391-96-5. [URL: https://www.sigmaaldrich.com/product/ambeed/ambh9614fed6]

- ChemicalBook. Cas no 73391-96-5 (this compound). [URL: https://www.chemicalbook.com/ChemicalProductProperty_KR_CB71581.htm]

- ResearchGate. (PDF) Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. [URL: https://www.researchgate.net/publication/315726207_Synthesis_of_N-substituted_acetamide_derivatives_of_azinane-bearing_134-oxadiazole_nucleus_and_screening_for_antibacterial_activity]

- Google Patents. CN101550090B - Method for synthesizing bromoacetamide. [URL: https://patents.google.

- ResearchGate. Molecular Spectroscopic Characterization and Electronic Structure Analysis of N-benzylaniline- A DFT Approach. [URL: https://www.researchgate.net/publication/289523267_Molecular_Spectroscopic_Characterization_and_Electronic_Structure_Analysis_of_N-benzylaniline-_A_DFT_Approach]

- University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [URL: https://ehs.ucsc.edu/lab-safety-manual/specialty-areas/documents/rules-safe-handling-chemicals.pdf]

- Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [URL: https://www.rsc.

- BenchChem. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [URL: https://www.benchchem.com/appnote/safety-first-essential-guidelines-for-handling-research-reagents-and-equipment]

- National Institutes of Health. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270295/]

- Lab Manager. Ten Tips for Handling Hazardous Chemicals in a Lab. [URL: https://www.labmanager.com/lab-health-and-safety/ten-tips-for-handling-hazardous-chemicals-in-a-lab-21175]

- ChemistryViews. Chemical Indicator for Alkylating Agents. [URL: https://www.chemistryviews.

- National Toxicology Program. CCRIS Data. [URL: https://ntp.niehs.nih.

- Guidechem. 671793-52-5 - Sale from Quality Suppliers. [URL: https://www.guidechem.com/products/671793-52-5.html]

- UNC EHS. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [URL: https://ehs.unc.

- YouTube. formation & reaction of amide enolates. [URL: https://www.youtube.

- HETEROCYCLES. ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. [URL: https://www.heterocycles.jp/library/fulltext/2290]

- Organic Syntheses. α-Oxamination of Amides via Electrophilic Activation. [URL: http://www.orgsyn.org/demo.aspx?prep=v100p0136]

- LookChem. N-BENZYL-2-CHLORO-N-METHYLACETAMIDE 73685-56-0 wiki. [URL: https://www.lookchem.com/wiki/N-BENZYL-2-CHLORO-N-METHYLACETAMIDE-73685-56-0-wiki.html]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. This compound | 73391-96-5 [sigmaaldrich.com]

- 6. This compound 95% | CAS: 73391-96-5 | AChemBlock [achemblock.com]

- 7. This compound - CAS:73391-96-5 - Sunway Pharm Ltd [3wpharm.com]

- 8. 73391-96-5|this compound|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. The Fascinating Chemistry of α-Haloamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistryviews.org [chemistryviews.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. artsci.usu.edu [artsci.usu.edu]

- 20. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 21. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 22. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

An In-depth Technical Guide to the Structure Elucidation of N-Benzyl-2-bromo-N-methylacetamide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N-Benzyl-2-bromo-N-methylacetamide, a molecule of interest for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of analytical techniques, this document delves into the strategic and logical application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. It emphasizes the causality behind experimental choices and provides detailed, field-proven protocols. The guide is designed to be a self-validating system, grounding its claims in authoritative references and presenting data in a clear, comparative format.

Introduction: The Imperative of Unambiguous Structural Verification

This compound (C₁₀H₁₂BrNO) is a tertiary amide with potential applications in organic synthesis and medicinal chemistry.[1][2][3] Its reactivity is largely dictated by the interplay of the electrophilic bromoacetyl moiety and the steric and electronic properties of the N-benzyl and N-methyl groups. Accurate structural confirmation is paramount to understanding its chemical behavior, predicting its biological activity, and ensuring the validity of any subsequent research. This guide outlines a multi-faceted analytical approach to achieve unambiguous structure elucidation.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Synthesis of this compound

A reliable synthesis is the first step in any analytical workflow. For this compound, a common and effective method is the acylation of N-benzylmethylamine with 2-bromoacetyl bromide.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Acylation of N-benzylmethylamine

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylmethylamine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane.

-

Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Add 2-bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mass Spectrometry: The First Glimpse of the Molecule

Mass spectrometry (MS) provides the molecular weight of the compound and crucial information about its elemental composition, particularly the presence of bromine.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[4] Ensure the sample is free of particulate matter by centrifugation or filtration.[5]

-

GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). A typical temperature program would involve an initial hold at a low temperature, followed by a ramp to a higher temperature to ensure elution of the compound. The mass spectrometer can be operated in electron ionization (EI) mode.

Data Interpretation: The Telltale Isotopic Pattern

The most characteristic feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6][7][8] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

| Predicted Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Expected Ratio |

| [M]⁺ | 241.01 | 243.01 | ~1:1 |

| [M+H]⁺ | 242.02 | 244.02 | ~1:1 |

| [M+Na]⁺ | 264.00 | 266.00 | ~1:1 |

| Predicted data from PubChemLite.[7] |

Common fragmentation patterns for N-benzyl amides include the formation of the tropylium ion (m/z 91) from the benzyl group and cleavage of the amide bond.

Infrared Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Given that this compound is a liquid at room temperature, Attenuated Total Reflectance (ATR) FT-IR is a convenient method.

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Spectral Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean, empty ATR crystal should be taken prior to sample analysis.

Data Interpretation: Characteristic Vibrational Frequencies

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Rationale |

| C=O (Amide) | Stretch | 1680 - 1630 | The carbonyl stretching frequency in tertiary amides is a strong, sharp band.[9] |

| C-N (Amide) | Stretch | 1400 - 1300 | This band is of medium intensity and confirms the amide linkage. |

| C-H (Aromatic) | Stretch | 3100 - 3000 | These are typically multiple weak to medium bands. |

| C=C (Aromatic) | Stretch | 1600 - 1450 | These bands appear as a series of absorptions of varying intensity. |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Arising from the N-methyl and benzyl methylene groups. |

| C-Br | Stretch | 700 - 500 | This absorption is in the fingerprint region and may be difficult to assign definitively. |

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure determination.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

Data Interpretation: Chemical Shifts and Coupling

The expected ¹H and ¹³C NMR chemical shifts can be predicted based on the electronic environment of the nuclei. The presence of the electronegative bromine atom and the amide carbonyl group will significantly influence the chemical shifts of nearby protons and carbons.

¹H NMR Predicted Chemical Shifts

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C₆H₅) | Multiplet | 7.2 - 7.4 | Typical range for protons on a benzene ring. |

| Benzyl (CH₂) | Singlet | ~4.6 | Deshielded by the adjacent nitrogen atom. |

| Bromoacetyl (CH₂) | Singlet | ~3.9 | Deshielded by the adjacent bromine and carbonyl group. |

| N-Methyl (CH₃) | Singlet | ~3.0 | Deshielded by the nitrogen atom. |

¹³C NMR Predicted Chemical Shifts

| Carbons | Expected Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~168 | Characteristic chemical shift for an amide carbonyl carbon. |

| Aromatic (C₆H₅) | 127 - 137 | Range for carbons in a substituted benzene ring. |

| Benzyl (CH₂) | ~53 | Influenced by the adjacent nitrogen. |

| Bromoacetyl (CH₂) | ~28 | Shielded relative to the benzyl CH₂ but deshielded by bromine. |

| N-Methyl (CH₃) | ~35 | Influenced by the adjacent nitrogen. |

Integrated Approach to Structure Elucidation

The true power of this analytical workflow lies in the integration of data from all three techniques.

Caption: Integrated workflow for structure elucidation.

The process begins with the synthesis and purification of the target compound. Mass spectrometry confirms the molecular weight and the presence of bromine. Infrared spectroscopy identifies the key functional groups, confirming it is a tertiary amide with an aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the atoms, allowing for the complete and unambiguous assignment of the structure.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently verify the structure of this and similar molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Clark, J. (2023). The M+2 peak in a mass spectrum. Chemguide. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H12BrNO). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Fatima Mata National College. (n.d.). Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide. Retrieved from [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound 95% | CAS: 73391-96-5 | AChemBlock [achemblock.com]

- 3. This compound - CAS:73391-96-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - this compound (C10H12BrNO) [pubchemlite.lcsb.uni.lu]

- 8. N-Benzylacetamide | C9H11NO | CID 11500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide – Oriental Journal of Chemistry [orientjchem.org]

physical and chemical characteristics of N-Benzyl-2-bromo-N-methylacetamide

An In-depth Technical Guide to N-Benzyl-2-bromo-N-methylacetamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key reagent and building block for researchers in organic synthesis and drug development. We will delve into its core characteristics, synthesis, analytical validation, and safe handling protocols, moving beyond simple data recitation to explain the scientific rationale behind its application.

Core Compound Identification and Structure

This compound is a tertiary amide featuring a reactive α-bromo group, making it a potent electrophile and a valuable alkylating agent. Its identity is established by the following identifiers:

-

IUPAC Name: this compound

-

Synonyms: α-Bromo-N-benzyl-N-methylacetamide, N-Methyl-N-benzylbromoacetamide[4][5]

The molecular structure consists of a central acetamide core, N-substituted with both a methyl and a benzyl group. The α-carbon of the acetyl group is substituted with a bromine atom, which is the primary site of its chemical reactivity.

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are summarized below. These properties are critical for its proper storage, handling, and use in experimental setups.

| Property | Value | Source(s) |

| Molecular Weight | 242.12 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | Typically ≥95-97% | [1][2] |

| Storage Conditions | Room temperature, under an inert atmosphere (e.g., Argon, Nitrogen) | [2] |

| SMILES | CN(C(CBr)=O)CC1=CC=CC=C1 | [3] |

| InChI Key | XIBVVIAYYYFAAI-UHFFFAOYSA-N | [6] |

Synthesis Protocol and Mechanistic Rationale

This compound is synthesized via the acylation of N-benzylmethylamine with a 2-bromoacetyl halide. The following protocol describes a standard laboratory procedure.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from N-benzylmethylamine and bromoacetyl bromide.

Materials:

-

N-benzylmethylamine

-

Bromoacetyl bromide

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-benzylmethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Rationale: The reaction is conducted under anhydrous conditions to prevent hydrolysis of the highly reactive bromoacetyl bromide. Triethylamine acts as a base to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion. The reaction is cooled to control the exothermic acylation.

-

-

Addition of Acylating Agent: Add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Rationale: Dropwise addition prevents a rapid temperature increase and minimizes side reactions. A slight excess of the acylating agent ensures full consumption of the starting amine.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Extraction:

-

Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Rationale: The aqueous washes remove the triethylammonium bromide salt and other water-soluble impurities.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Rationale: Removal of all water is crucial before solvent evaporation to obtain a pure product.

-

-

Purification (Optional): If necessary, purify the crude liquid product via column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following techniques are standard.

Expected Spectroscopic Data

-

¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to the different proton environments.

-

A singlet for the methyl protons (~2.9-3.1 ppm).

-

A singlet for the methylene protons of the bromoacetyl group (~3.8-4.0 ppm).

-

A singlet for the benzylic methylene protons (~4.6-4.8 ppm).

-

A multiplet for the aromatic protons of the benzyl group (~7.2-7.4 ppm).

-

-

¹³C NMR (Carbon NMR):

-

Signals for the methyl carbon (~35 ppm), the α-bromo methylene carbon (~28 ppm), and the benzylic methylene carbon (~53 ppm).

-

Aromatic carbon signals between ~127-137 ppm.

-

A signal for the carbonyl carbon (~168 ppm).

-

-

IR (Infrared) Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1650-1670 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom. For C₁₀H₁₂BrNO, the expected m/z would be ~241 and ~243.

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature: a sterically hindered amide and a reactive alkylating site.

-

Alkylation Chemistry: It serves as an efficient electrophile for introducing the N-benzyl-N-methylacetamido moiety onto nucleophiles such as amines, thiols, and carbanions. This is a common strategy in the construction of more complex molecular scaffolds.

-

Pharmaceutical Intermediate: This compound is a valuable building block for synthesizing pharmacologically active molecules. For instance, α-haloacetamides are precursors in the synthesis of various heterocyclic compounds and have been used in the development of potential anticancer agents.[7] The N-benzyl group is often used as a protecting group or as a key pharmacophore in its own right.

-

Chemical Probe Development: Due to its defined reactivity, it can be used to develop chemical probes to covalently label and study the function of specific proteins or enzymes in biological systems.

Logical Role as a Synthetic Precursor

Caption: Role as a precursor in synthesizing diverse chemical scaffolds.

Safety, Handling, and Hazard Information

This compound is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Summary

| Pictogram | GHS Code | Hazard Statement | Source |

| GHS05 | Danger | ||

| H302 | Harmful if swallowed | [8] | |

| H315 | Causes skin irritation | [8] | |

| H318 | Causes serious eye damage | ||

| H335 | May cause respiratory irritation | [8] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors. Keep the container tightly closed when not in use. Store away from incompatible materials such as strong oxidizing agents and bases.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[9]

References

-

This compound. (n.d.). Lead Sciences. [Link]

-

N-benzyl-2-bromoacetamide | C9H10BrNO. (n.d.). PubChem. [Link]

-

This compound (C10H12BrNO). (n.d.). PubChemLite. [Link]

-

Synthesis of N‐benzylacetamide. (n.d.). ResearchGate. [Link]

-

N-benzyl-N-methylacetamide | C10H13NO. (n.d.). PubChem. [Link]

-

N-Benzyl-N-methylacetamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

alpha-Bromo-N-benzyl-N-methylacetamide. (n.d.). CRO Splendid Lab Pvt. Ltd. [Link]

-

Acetamide, N-bromo-. (n.d.). Organic Syntheses Procedure. [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2022). MDPI. [Link]

- US Patent for Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. (n.d.).

-

The 1H NMR spectra of pure N-methylacetamide liquid. (n.d.). ResearchGate. [Link]

Sources

- 1. This compound 95% | CAS: 73391-96-5 | AChemBlock [achemblock.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. 73391-96-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:73391-96-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. PubChemLite - this compound (C10H12BrNO) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. N-benzyl-2-bromoacetamide | C9H10BrNO | CID 145664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Safe Handling of N-Benzyl-2-bromo-N-methylacetamide

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-Benzyl-2-bromo-N-methylacetamide (CAS No. 73391-96-5), a reactive intermediate frequently utilized in organic synthesis and drug development. As an α-haloacetamide, this compound possesses inherent reactivity that necessitates stringent safety measures to mitigate risks to laboratory personnel. This document is intended for researchers, scientists, and professionals who handle this or structurally related compounds.

Compound Identification and Physicochemical Properties

A foundational understanding of a compound's properties is critical for safe handling. This compound is a substituted acetamide with a reactive bromine atom, making it a potent alkylating agent.

| Property | Value | Source |

| CAS Number | 73391-96-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂BrNO | [1][2][3] |

| Molecular Weight | 242.12 g/mol | [1] |

| Physical Form | Liquid / Oil | [1][4] |

| Purity | Typically ≥95-97% | [1][2][3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1][2] |

| Synonyms | α-Bromo-N-benzyl-N-methylacetamide | [5][6] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. Its reactivity as an alkylating agent is the primary source of its toxicity, enabling it to react with biological nucleophiles like DNA and proteins. The Globally Harmonized System (GHS) classification provides a clear summary of its potential dangers.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Harmful) | Danger | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H315: Causes skin irritation |

| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage |

| STOT - Single Exposure | GHS07 (Harmful) | Danger | H335: May cause respiratory irritation |

Data sourced from Sigma-Aldrich Safety Information.[1]

Toxicological Summary:

-

Acute Effects: Direct contact can cause severe irritation or chemical burns to the skin and eyes.[1] Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.[1] Ingestion is harmful and can cause significant internal injury.[1]

-

Chronic Effects: Due to its nature as an α-haloacetamide, a class of compounds known for alkylating properties, there is a potential for long-term health effects with repeated exposure. While specific data for this compound is limited, structurally similar compounds are known to have mutagenic potential. Therefore, exposure should always be minimized.

Exposure Control and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a multi-layered approach involving engineering controls and appropriate PPE is mandatory.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]

-

Safety Stations: A safety shower and eyewash station must be readily accessible and located near the workstation.[8]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8] A face shield should also be worn when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Avoid latex gloves, which may offer insufficient protection. Always inspect gloves for tears or pinholes before use and remove them correctly to avoid skin contact.

-

Lab Coat: A full-length laboratory coat with sleeves rolled down is required.[9] An additional chemically resistant apron is recommended for larger quantities.[10]

-

-

Respiratory Protection: For situations where fume hood use is not feasible or in the event of a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic vapors should be used.[7]

Caption: Required PPE for handling this compound.

Safe Handling and Storage Procedures

Adherence to a standardized protocol is crucial for minimizing exposure and preventing accidents.

Standard Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Cover the work surface in the fume hood with absorbent, plastic-backed paper to contain any minor drips or spills.[11]

-

Aliquotting: As the compound is a liquid, use a calibrated pipette with disposable tips or a glass syringe for transfers. Never pipette by mouth.

-

Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing. If the reaction is exothermic, ensure adequate cooling is in place before addition.

-

Post-Handling: After use, decontaminate any non-disposable equipment (like syringes) with an appropriate solvent (e.g., ethanol or isopropanol) followed by a detergent wash. All disposable materials that came into contact with the compound must be treated as hazardous waste.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]

Storage Requirements

-

Container: Keep the container tightly closed to prevent the release of vapors.[7][8]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[1][2] This is critical because α-haloacetamides can be sensitive to moisture and may degrade over time.

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[7][8]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and metals, as these can cause vigorous or hazardous reactions.[7][8]

Caption: A standard workflow for handling this compound.

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

-

Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation persists or develops.[7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response Protocol

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

-

Control: If safe to do so, prevent the spill from spreading.

-

Absorb: For small spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels as the primary absorbent.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with a detergent solution, followed by a solvent rinse (e.g., ethanol). Place all cleaning materials into the hazardous waste container.

-

Ventilate: Allow the area to ventilate thoroughly before resuming work.

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

-

Waste Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Regulations: Dispose of contents and container in accordance with all local, regional, and national regulations.[10] Do not empty into drains.[8] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

-

N-benzyl-2-bromoacetamide | C9H10BrNO | CID 145664 - PubChem. PubChem, National Center for Biotechnology Information. [Link]

-

This compound - Lead Sciences. Lead Sciences. [Link]

-

This compound (C10H12BrNO) - PubChemLite. PubChemLite. [Link]

-

N-benzyl-N-methylacetamide | C10H13NO | CID 4578210 - PubChem. PubChem, National Center for Biotechnology Information. [Link]

-

alpha-Bromo-N-benzyl-N-methylacetamide - CRO Splendid Lab Pvt. Ltd. CRO Splendid Lab Pvt. Ltd. [Link]

-

Handling Radioactive Materials Safely | Office of Environmental Health and Safety. Princeton University. [Link]

-

Acetamide, N-bromo - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

N-BENZYL-2-BROMO-2-PHENYLACETAMIDE - gsrs. Global Substance Registration System. [Link]

-

6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety. University of California, Berkeley. [Link]

Sources

- 1. This compound | 73391-96-5 [sigmaaldrich.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound 95% | CAS: 73391-96-5 | AChemBlock [achemblock.com]

- 4. This compound | 73391-96-5 [sigmaaldrich.com]

- 5. This compound - CAS:73391-96-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]

solubility of N-Benzyl-2-bromo-N-methylacetamide in organic solvents

An In-depth Technical Guide to the Solubility of N-Benzyl-2-bromo-N-methylacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted amide with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction design, purification, and formulation. This guide provides a comprehensive analysis of the predicted solubility profile of this compound based on its molecular structure and delineates a robust experimental framework for its quantitative determination. By bridging theoretical principles with practical laboratory protocols, this document serves as an essential resource for scientists working with this compound.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₂BrNO, is a tertiary amide containing a benzyl group, a methyl group, and a bromoacetyl moiety.[1][2] Its molecular structure imparts a unique combination of polarity and lipophilicity, which dictates its behavior in different solvent environments. Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics to the ease of product isolation and the development of stable formulations. This guide offers a scientifically grounded prediction of its solubility and provides the methodology to validate these predictions experimentally.

Molecular Structure and Physicochemical Properties Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of both the solute and the solvent.[3] The molecular structure of this compound (Figure 1) contains several key features that influence its solubility:

-

Amide Group: The tertiary amide group (-CON(CH₃)-) is polar due to the electronegativity difference between the oxygen, carbon, and nitrogen atoms.[4] However, as a tertiary amide, it lacks a hydrogen atom on the nitrogen, preventing it from acting as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at the carbonyl oxygen.

-

Benzyl Group: The non-polar benzyl group (C₆H₅CH₂-) contributes significantly to the molecule's lipophilicity, favoring solubility in non-polar or moderately polar solvents through van der Waals interactions and potential π-stacking.

-

α-Bromo Substituent: The bromine atom attached to the acetyl group increases the molecular weight and introduces a polar C-Br bond, further influencing the overall polarity of the molecule.

-

N-Methyl Group: The methyl group on the nitrogen atom is a small, non-polar alkyl group.

The combination of these functional groups results in a molecule of intermediate polarity. It is a liquid at room temperature, which distinguishes it from the similar solid compound, N-benzyl-2-bromoacetamide, highlighting the impact of the N-methyl group on its physical properties.[1][5]

Caption: Logical workflow for predicting the solubility of this compound.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile for this compound in common organic solvents can be predicted. Due to its intermediate polarity, it is expected to be most soluble in solvents of similar polarity.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amide's carbonyl oxygen. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane | High to Medium | These solvents have polarities that are well-matched to the solute.[6] |

| Non-Polar | Toluene | Medium to Low | The aromatic ring of toluene can interact with the benzyl group via π-stacking. |

| Hexane, Heptane | Low | The highly non-polar nature of alkanes is not well-suited to solubilize the polar amide group. |

It is important to note that this table presents a predicted profile. As of this writing, specific quantitative solubility data for this compound is not widely available in peer-reviewed literature. Therefore, experimental verification is crucial.

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of a compound is the shake-flask method, followed by quantitative analysis.[3] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound (97% purity or higher)[1]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or agitator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a different organic solvent. The presence of undissolved liquid solute is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least 12 hours to allow the undissolved solute to settle.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample from step 4 and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Caption: Step-by-step workflow for the experimental determination of solubility.

Data Interpretation and Application

The experimentally determined solubility data is invaluable for various applications:

-

Reaction Chemistry: The choice of solvent can significantly impact reaction rates and yields. Knowing the solubility of this compound allows for the selection of an appropriate solvent that ensures all reactants are in the same phase.

-

Purification: Solubility data is crucial for developing crystallization and chromatography methods for purifying the compound.

-

Formulation Development: In pharmaceutical applications, solubility is a key determinant of a drug's bioavailability. Understanding its solubility in different excipients is essential for creating stable and effective formulations.

Conclusion

References

- Vertex AI Search. (2024).

- Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

-

Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Solubility of Things. (n.d.). Acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-2-bromoacetamide. Retrieved from [Link]

- Patsnap Synapse. (2024, July 17).

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

- Sciencemadness Wiki. (2020, February 29). Acetamide.

- ResearchGate. (2024, November 27). Solubility measurement, correlation and mixing properties of thioacetamide in fifteen pure solvents.

- PubChemLite. (n.d.). This compound (C10H12BrNO).

- Benchchem. (n.d.). Solubility Profile of N-Benzylacetoacetamide in Organic Solvents: A Technical Guide.

- ResearchGate. (n.d.).

- CRO Splendid Lab Pvt. Ltd. (n.d.). alpha-Bromo-N-benzyl-N-methylacetamide.

- ResearchGate. (n.d.). Synthesis of N‐benzylacetamide.

- gsrs. (n.d.). N-BENZYL-2-BROMO-2-PHENYLACETAMIDE.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

- Oakwood Chemical. (n.d.). N-Benzyl-2-bromoacetamide.

Sources

- 1. This compound | 73391-96-5 [sigmaaldrich.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. youtube.com [youtube.com]

- 4. What is the mechanism of Acetamide? [synapse.patsnap.com]

- 5. N-benzyl-2-bromoacetamide | C9H10BrNO | CID 145664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reagents & Solvents [chem.rochester.edu]

Navigating the Research Landscape of N-Benzyl-2-bromo-N-methylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of N-Benzyl-2-bromo-N-methylacetamide, a reactive chemical intermediate with potential applications in chemical biology and drug discovery. While specific published research utilizing this compound is limited, this guide offers a Senior Application Scientist's perspective on its procurement, potential synthesis, and plausible research applications, grounded in established chemical principles and analogous compounds.

Commercial Availability and Procurement

This compound (CAS No. 73391-96-5) is readily available for research purposes from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to several grams, with typical purities of 95-97%.[1][2][3][4]

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | 97% | 100 mg, 250 mg, 1 g, 5 g | Marketed under the Ambeed brand.[1] |

| Advanced ChemBlocks | 95% | Inquire for details | - |

| Lead Sciences | 97% | 100 mg, 250 mg, 1 g | Marketed under the BLDpharm brand. |

| BLD Pharm | >97% | Inquire for details | Offers various technical documents like NMR, HPLC, LC-MS.[5] |

| Sunway Pharm Ltd | 97% | 1 g | - |

| CymitQuimica | 95% | 100 mg, 250 mg, 1 g, 5 g | - |

It is advisable to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Physicochemical Properties and Safety Information

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 73391-96-5 | [1][2][3][5] |

| Molecular Formula | C₁₀H₁₂BrNO | [1][3] |

| Molecular Weight | 242.11 g/mol | [3] |

| Appearance | Liquid | [1] |

| Storage | Inert atmosphere, room temperature | [1] |

Safety Precautions:

This compound is classified as a hazardous substance.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

GHS Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, P501.[1]

Proposed Synthesis Protocol

Step 1: Synthesis of N-Benzyl-N-methylacetamide

This step can be achieved by the N-alkylation of N-benzylacetamide.

Reaction:

N-benzylacetamide + Methyl iodide → N-Benzyl-N-methylacetamide

Protocol:

-

To a solution of N-benzylacetamide (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-Benzyl-N-methylacetamide.

Step 2: Synthesis of this compound

The second step involves the alpha-bromination of the synthesized N-Benzyl-N-methylacetamide.

Reaction:

N-Benzyl-N-methylacetamide + N-Bromosuccinimide (NBS) → this compound

Protocol:

-

Dissolve N-Benzyl-N-methylacetamide (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount).

-

Reflux the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the final product, this compound.

Caption: Proposed two-step synthesis of this compound.

Potential Research Applications: A Covalent Probe in Chemical Proteomics

The chemical structure of this compound, featuring an electrophilic α-bromoacetamide moiety, suggests its potential utility as a covalent probe in chemical proteomics. This class of compounds can act as alkylating agents, forming covalent bonds with nucleophilic residues on proteins, such as cysteine, histidine, and lysine. This property can be harnessed to identify and study the function of specific proteins in complex biological systems.

Hypothetical Experimental Workflow: Covalent Ligand Screening

The following is a detailed, exemplary workflow for using an α-bromoacetamide probe, such as this compound, in a competitive chemical proteomics experiment to identify protein targets.

Objective: To identify the protein targets of a hypothetical small molecule inhibitor by competing with a broadly reactive covalent probe.

Materials:

-

Cell lysate

-

This compound (as the covalent probe)

-

Small molecule inhibitor of interest

-

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate) if the probe were modified with an alkyne handle. For simplicity, this protocol will focus on direct detection of the adducted peptide by mass spectrometry.

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

LC-MS/MS instrumentation

Protocol:

-

Proteome Labeling:

-

Treat the cell lysate with either the small molecule inhibitor (experimental group) or a vehicle control (e.g., DMSO) for 1 hour at 37 °C.

-

Add this compound to both samples to a final concentration of 100 µM and incubate for another hour at 37 °C.

-

-

Protein Digestion:

-

Denature the proteins by adding urea to a final concentration of 8 M.

-

Reduce the disulfide bonds with dithiothreitol (DTT) at 56 °C for 30 minutes.

-

Alkylate the free cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.

-

Dilute the sample to reduce the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37 °C.

-

-

LC-MS/MS Analysis:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein database to identify the peptides and proteins.

-

Specifically search for peptides modified by this compound (a mass shift corresponding to the addition of C₁₀H₁₁NO).

-

Quantify the relative abundance of the labeled peptides in the experimental and control samples. A decrease in the abundance of a labeled peptide in the inhibitor-treated sample indicates that the inhibitor binds to that protein and prevents its labeling by the probe.

-

Caption: A representative workflow for a competitive chemical proteomics experiment using a covalent probe.

Conclusion

This compound is a commercially available reagent with the potential to be a valuable tool in chemical biology and medicinal chemistry. Its electrophilic nature makes it a candidate for use as a covalent probe to study protein function and identify drug targets. While specific applications of this compound have yet to be extensively documented in the scientific literature, this guide provides a solid foundation for researchers interested in exploring its utility. The proposed synthesis and experimental workflows, based on established methodologies for similar compounds, offer a starting point for the design of novel research projects. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use.

References

Sources

Introduction: Unveiling a Versatile Synthetic Building Block